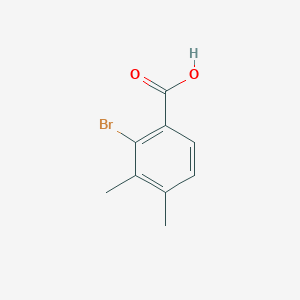

2-Bromo-3,4-dimethylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLRKZZSQRBULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3,4 Dimethylbenzoic Acid and Its Structural Analogues

Direct Bromination Strategies for Substituted Benzoic Acids

Direct bromination of an existing benzoic acid derivative is a primary and often efficient route to introduce a bromine atom onto the aromatic ring. The success of this approach hinges on controlling the regioselectivity of the reaction to obtain the desired isomer.

Regioselective Bromination Approaches for Aromatic Carboxylic Acids

The position of the incoming bromine atom during electrophilic aromatic substitution is directed by the substituents already present on the benzene (B151609) ring. The carboxylic acid group is a deactivating and meta-directing group. youtube.comyoutube.com However, the presence of activating groups, such as methyl groups, can influence the final position of bromination.

Several methods have been developed to enhance regioselectivity in the bromination of aromatic compounds. For instance, the use of N-bromosuccinimide (NBS) in aqueous sulfuric acid offers improved regioselectivity in the bromination of 2,3-dimethylbenzoic acid. Another approach involves using hexamethylenetetramine-bromine (HMTAB) in dichloromethane, where the selectivity can be influenced by temperature and the nature of the substituents. researchgate.net Zeolites have also been shown to induce high para-selectivity in the electrophilic bromination of substrates similar to toluene (B28343). nih.gov Furthermore, a highly regioselective bromination of activated aromatic compounds has been achieved using N-bromosuccinimide in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org

A notable industrial synthesis of 5-bromo-2,3-dimethylbenzoic acid, a structural isomer of the target compound, utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in concentrated sulfuric acid, achieving a high yield of 88%. This highlights the importance of reagent and condition selection in directing the bromination to a specific position.

Electrophilic Bromination Mechanisms in Substituted Benzoic Acids

The bromination of substituted benzoic acids proceeds through an electrophilic aromatic substitution mechanism. ijisrt.comlibretexts.org This is generally a two-step process. In the first, rate-determining step, the electrophilic bromine attacks the electron-rich aromatic ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. nih.govlibretexts.org This intermediate is stabilized by resonance.

In the second, faster step, a proton is removed from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and yielding the brominated benzoic acid. libretexts.org The presence of a Lewis acid catalyst, such as FeBr₃ or AlBr₃, is often required to activate the bromine, making it a stronger electrophile. youtube.commasterorganicchemistry.com The carboxyl group of benzoic acid deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. youtube.comyoutube.com However, the activating and ortho, para-directing influence of the methyl groups in dimethylbenzoic acids complicates the prediction of the exact substitution pattern, making careful control of reaction conditions crucial for achieving the desired isomer.

Multi-Step Synthesis from Precursor Molecules

Convergent and Divergent Synthetic Routes to Bromo-Dimethylbenzoic Acid Scaffolds

Synthetic strategies can be broadly categorized as either convergent or divergent. A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. researchgate.netresearchgate.net This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of related compounds. researchgate.netwikipedia.org This is particularly useful in drug discovery and materials science for generating and screening a wide range of structures. wikipedia.org For bromo-dimethylbenzoic acids, a divergent approach could start with a suitably substituted benzene derivative that undergoes a series of reactions, including bromination and carboxylation, at different stages to yield various isomers.

Functional Group Interconversions in Halogenated Benzoic Acid Synthesis

Functional group interconversions (FGI) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com In the context of synthesizing halogenated benzoic acids, several FGIs are crucial.

One common strategy involves the oxidation of an alkyl group to a carboxylic acid. For example, a brominated dimethylbenzene derivative can be oxidized to the corresponding bromo-dimethylbenzoic acid. Reagents like potassium permanganate (B83412) or chromic acid can be used for this transformation. guidechem.comimperial.ac.uk Another important FGI is the conversion of an amino group to a bromine atom via a Sandmeyer-type reaction. This involves diazotization of an aminobenzoic acid followed by treatment with a copper(I) bromide solution. orgsyn.org The reverse transformation, converting a bromo-substituent to other functional groups, is also a key strategy in the synthesis of more complex molecules derived from bromo-benzoic acids.

Green Chemistry Principles in the Synthesis of Bromo-Benzoic Acids

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijisrt.com In the synthesis of bromo-benzoic acids, several green approaches are being explored.

One area of focus is the use of safer and more environmentally benign reagents and solvents. For example, research has explored the use of N-bromosuccinimide (NBS) in aqueous solutions, which can offer better regioselectivity and avoid the use of hazardous organic solvents. The use of catalysts to improve reaction efficiency and reduce waste is another key principle. Metal-free catalytic systems for bromination are being developed to avoid the environmental impact associated with heavy metal catalysts. researchgate.net

Furthermore, alternative energy sources such as sonication and microwave irradiation are being investigated to accelerate reaction rates and potentially reduce energy consumption. ijisrt.com For instance, a solvent- and catalyst-free synthesis of 3-bromobenzoic acid has been reported using sonication, highlighting a novel and green method. ijisrt.com The development of processes that utilize renewable starting materials and minimize the production of by-products are also active areas of research in the green synthesis of bromo-benzoic acids. brazilianjournals.com.br

Solvent-Free and Catalyst-Free Methodologies

The principles of Green Chemistry encourage the reduction or elimination of hazardous substances, with a particular focus on minimizing the use of organic solvents and catalysts, which often contribute to environmental pollution and complicate product purification. ijisrt.com Solvent-free reactions, conducted using only the reactants or with mechanochemical mixing, can lead to remarkable accelerations in reaction rates due to increased reactant concentration. ijisrt.comnih.gov

One prominent solvent-free and catalyst-free approach is mechanochemistry, which utilizes mechanical force, often through ball milling, to initiate chemical reactions. nih.gov This technique has been successfully applied to the bromofunctionalization of olefins. For instance, the intermolecular bromoesterification of styrene (B11656) with various benzoic acid derivatives was achieved efficiently using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a mixer mill at ambient temperature without any solvent or catalyst. nih.gov This method demonstrates the potential for forming bromo-functionalized compounds under environmentally benign conditions.

Another relevant catalyst-free method involves the decarboxylative bromination of aromatic carboxylic acids. While this method is not solvent-free, it avoids the use of transition-metal catalysts. The reaction of 2,4-dimethylbenzoic acid with tetrabutylammonium tribromide (Bu₄NBr₃) at 100 °C yields 1-bromo-2,4-dimethylbenzene, a structural analogue where the carboxylic acid group is replaced by a bromine atom. rsc.org

Table 1: Examples of Solvent-Free and Catalyst-Free Reactions for Structural Analogues

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

| 2,4-Dimethylbenzoic acid | Styrene, DBDMH | Mixer mill, ambient temp. | 2-(Bromophenyl)ethyl 2,4-dimethylbenzoate | 82% | nih.gov |

| Benzoic acid | Bromine | Sonication, open beaker | 3-Bromobenzoic acid | - | ijisrt.com |

Application of Alternative Energy Sources in Synthetic Procedures (e.g., Sonication, Microwave Irradiation)

The use of alternative energy sources like microwave irradiation and ultrasound (sonication) has revolutionized organic synthesis, offering benefits such as dramatically reduced reaction times, increased yields, and enhanced product purity. ajrconline.orgrasayanjournal.co.inresearchgate.net These techniques are considered important approaches toward green chemistry. ajrconline.org

Microwave-Assisted Synthesis

Microwave energy provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating methods. rasayanjournal.co.inijprdjournal.com This has been demonstrated in the synthesis of various benzoic acid derivatives. For example, the hydrolysis of benzamide (B126) to benzoic acid, which traditionally takes an hour of reflux, can be completed in just 7 minutes under microwave irradiation, yielding 99% of the product. rasayanjournal.co.in Similarly, the oxidation of toluene to benzoic acid with KMnO₄ requires 10-12 hours of conventional reflux but only 5 minutes in a microwave. rasayanjournal.co.in

Microwave-assisted synthesis has been effectively used for coupling reactions to create more complex molecules from substituted benzoic acids. nih.gov In one study, heterocyclic substituted benzoic acids were coupled with amino acid esters using a microwave-assisted DCC coupling reaction, achieving satisfying yields where conventional methods failed or were inefficient. nih.gov A direct, solvent-free synthesis of 2-substituted benzoxazoles has also been achieved by reacting various carboxylic acids with 2-aminophenol (B121084) under microwave irradiation, highlighting the power of this technique to forge complex structures without traditional solvents. researchgate.net

Sonochemical Synthesis

Sonochemistry utilizes the energy of high-frequency ultrasound waves to induce acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid. wikipedia.orgbeilstein-journals.org This collapse generates localized "hot spots" with extremely high temperatures and pressures, capable of driving chemical reactions. wikipedia.org

This method has been explored for the synthesis of halogenated organic compounds. ijisrt.comresearchgate.net A notable study focused on the synthesis of 3-bromo benzoic acid by placing a mixture of benzoic acid and bromine in a sonicator. ijisrt.com The reaction proceeded without the need for a catalyst or external heating, demonstrating a green pathway for bromination. ijisrt.com The use of ultrasound in conjunction with heterogeneous catalysts is also a powerful strategy, often leading to shorter reaction times and higher yields. nih.gov While sonochemistry is a viable method for solid-state organic synthesis, specific applications for the direct synthesis of 2-Bromo-3,4-dimethylbenzoic acid are not detailed in the available literature, but the successful synthesis of its isomers and analogues points to a promising area for future research. beilstein-journals.org

Table 2: Application of Alternative Energy in the Synthesis of Benzoic Acid Analogues

| Reaction Type | Starting Material(s) | Energy Source | Conditions | Product | Key Finding | Reference(s) |

| Hydrolysis | Benzamide, Sulfuric Acid | Microwave | 7 minutes | Benzoic acid | 99% yield, significantly reduced time | rasayanjournal.co.in |

| Oxidation | Toluene, KMnO₄ | Microwave | 5 minutes | Benzoic acid | Reaction time reduced from 10-12 hours | rasayanjournal.co.in |

| Amide Coupling | Heterocyclic substituted benzoic acids, Amino acid esters | Microwave | 135°C, 10 minutes | Substituted benzoic acid amides | Achieved satisfying yields where conventional methods failed | nih.gov |

| Bromination | Benzoic Acid, Bromine | Sonication | 1 hr 20 min | 3-Bromobenzoic acid | Successful solvent and catalyst-free synthesis | ijisrt.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3,4 Dimethylbenzoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

For 2-Bromo-3,4-dimethylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the carboxylic acid proton. The aromatic region would feature two signals corresponding to the protons at C5 and C6. The proton at C5 would likely appear as a doublet, coupled to the C6 proton, while the C6 proton would also be a doublet. The two methyl groups at C3 and C4 would each produce a singlet, likely with slightly different chemical shifts. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected: one for the carboxylic carbon, six for the aromatic carbons (including the bromo- and carboxyl-substituted carbons), and two for the methyl carbons. The chemical shifts are influenced by the electronic effects of the substituents (bromo, methyl, and carboxyl groups). Data from analogues like 3,4-dimethylbenzoic acid and 2-bromobenzoic acid can help in predicting these shifts. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Data for this compound This table is based on predictive models and data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | >10 | Broad Singlet |

| Ar-H (C5) | ~7.4 - 7.6 | Doublet |

| Ar-H (C6) | ~7.7 - 7.9 | Doublet |

| CH₃ (C4) | ~2.3 | Singlet |

| CH₃ (C3) | ~2.4 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound This table is based on predictive models and data from analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C1 (-COOH) | ~130 - 133 |

| C2 (-Br) | ~120 - 123 |

| C3 (-CH₃) | ~138 - 141 |

| C4 (-CH₃) | ~142 - 145 |

| C5 | ~130 - 132 |

| C6 | ~133 - 135 |

| C3-CH₃ | ~19 - 21 |

| C4-CH₃ | ~19 - 21 |

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups.

The FTIR spectrum of this compound is expected to be dominated by several key absorptions. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption for the C=O (carbonyl) stretch would be anticipated around 1700 cm⁻¹. Other significant peaks would include C-H stretches from the methyl and aromatic groups (around 2900-3100 cm⁻¹), C=C stretching vibrations within the aromatic ring (1450-1600 cm⁻¹), and C-O stretching and O-H bending modes (1200-1400 cm⁻¹). The C-Br stretch would appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range. nih.govnist.govnist.govnist.gov

FT-Raman spectroscopy provides complementary information. While the O-H and C=O stretches are often weak in Raman spectra, the aromatic C=C ring vibrations and the symmetric vibrations of the methyl groups are typically strong and well-resolved, making it a valuable tool for confirming the core structure. spectrabase.com

Table 3: Predicted Key Vibrational Frequencies for this compound This table is based on characteristic group frequencies and data from analogous compounds.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | FTIR | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | FTIR/Raman | 3000 - 3100 | Medium/Strong |

| C-H Stretch (Methyl) | FTIR/Raman | 2850 - 3000 | Medium/Strong |

| C=O Stretch (Carbonyl) | FTIR | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic Ring) | FTIR/Raman | 1450 - 1600 | Medium-Strong |

| C-Br Stretch | FTIR/Raman | 500 - 650 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₉BrO₂.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition. Due to the presence of bromine, the molecular ion peak would appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, 17 Da), the carboxyl group (-COOH, 45 Da), and the subsequent loss of carbon monoxide (-CO, 28 Da) from the acylium ion. The loss of the bromine atom or a methyl group are also plausible fragmentation pathways that would be observed.

Table 4: Predicted Mass Spectrometry Data for this compound (C₉H₉BrO₂) Calculated exact masses and predicted fragments.

| Ion/Fragment | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Comment |

| [M]⁺ | C₉H₉BrO₂ | 227.9786 | 229.9765 | Molecular Ion |

| [M-OH]⁺ | C₉H₈BrO | 210.9758 | 212.9738 | Loss of hydroxyl |

| [M-COOH]⁺ | C₈H₈Br | 182.9833 | 184.9812 | Loss of carboxyl group |

| [M-Br]⁺ | C₉H₉O₂ | 149.0603 | - | Loss of bromine |

X-ray Crystallography for Solid-State Structural Determination

For crystalline solids, single-crystal X-ray crystallography provides the definitive three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of the compound must first be grown.

If a crystal of this compound were analyzed, the resulting data would confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the carboxylic acid group relative to the ring. A key feature of interest would be the intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. Like many benzoic acids, it is expected to form hydrogen-bonded dimers in the solid state, where two molecules are linked via a pair of O-H···O=C hydrogen bonds. The analysis would also detail any other intermolecular interactions, such as π-stacking or halogen bonding, that influence the crystal packing. To date, a crystal structure for this compound is not available in public crystallographic databases.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,4 Dimethylbenzoic Acid

Quantum Chemical Calculations for Optimized Geometries

The initial step in the computational analysis of a molecule like 2-Bromo-3,4-dimethylbenzoic acid involves determining its most stable three-dimensional structure, known as the optimized geometry. This is achieved through quantum chemical calculations that seek to find the minimum energy conformation of the molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the many-body problem of electron interactions. For substituted benzoic acids, DFT calculations are frequently employed to predict geometric parameters such as bond lengths, bond angles, and dihedral angles.

In a typical DFT study on a related compound, such as 4-Bromo-3-(methoxymethoxy) benzoic acid, the B3LYP functional combined with a basis set like 6-311++G(d,p) is often used to perform geometry optimization. researchgate.netbanglajol.info The results of such calculations for this compound would be expected to provide a detailed picture of its planar and out-of-plane structural features. For instance, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the spatial arrangement of the bromo and dimethyl substituents would be determined. These optimized geometries are crucial for subsequent calculations of other molecular properties.

| Parameter | Expected Value |

| C-Br Bond Length (Å) | ~1.90 |

| C-C (aromatic) Bond Length (Å) | ~1.39 - 1.41 |

| C-C (methyl) Bond Length (Å) | ~1.51 |

| C=O Bond Length (Å) | ~1.21 |

| C-O Bond Length (Å) | ~1.35 |

| O-H Bond Length (Å) | ~0.97 |

| C-C-C (aromatic) Bond Angle (°) | ~118 - 122 |

| C-C-Br Bond Angle (°) | ~119 - 121 |

| O-C=O Bond Angle (°) | ~123 |

Note: These are estimated values based on computational studies of similar molecules and are for illustrative purposes only.

Prior to the widespread adoption of DFT, Hartree-Fock (HF) theory was a fundamental ab initio method for calculating molecular structures. HF theory approximates the many-electron wavefunction as a single Slater determinant, which does not fully account for electron correlation. While generally less accurate than DFT for many applications, HF can still provide useful qualitative insights and serves as a starting point for more advanced correlated methods.

Semiempirical methods, which incorporate parameters derived from experimental data, offer a faster but less accurate alternative to ab initio methods. These can be useful for preliminary investigations of large molecules or for screening large numbers of compounds. For a molecule like this compound, semiempirical methods could provide a rapid initial geometry optimization before refinement with more rigorous DFT or HF calculations.

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its chemical behavior. Computational methods provide valuable tools for this analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For substituted benzoic acids, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is often a π*-orbital. The positions of the bromo and dimethyl substituents on the ring will influence the energies of these orbitals. In a computational study, the HOMO-LUMO gap for this compound would be calculated from the energies of these orbitals, providing insight into its reactivity. For example, in a study of 4-bromo-3-(methoxymethoxy) benzoic acid, the HOMO-LUMO gap was calculated to understand its reactivity. researchgate.netbanglajol.info

The following table illustrates the type of data that would be generated in a HOMO-LUMO analysis of this compound, with hypothetical values for comparison.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These are hypothetical values for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecule's surface.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to interaction with electrophiles. The hydrogen atom of the hydroxyl group would be a site of positive potential. The aromatic ring would exhibit a more complex potential distribution due to the presence of the electron-withdrawing bromine atom and the electron-donating methyl groups. The MEP analysis for 4-bromo-3-(methoxymethoxy) benzoic acid similarly helps in identifying reactive sites. researchgate.netbanglajol.info

Reactivity Descriptors and Mechanistic Insights from Computational Models

Beyond the HOMO-LUMO gap and MEP analysis, a range of other "reactivity descriptors" can be calculated from the results of quantum chemical computations to provide a more quantitative understanding of a molecule's reactivity. These descriptors are often derived from the principles of conceptual DFT.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to changes in its electron distribution, calculated as (I - A) / 2.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile, calculated as χ² / (2η).

Fukui Functions: These functions identify the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

By calculating these descriptors for this compound, researchers could predict its behavior in various chemical reactions and gain insights into potential reaction mechanisms. For instance, the electrophilicity index would provide a quantitative measure of its electrophilic character. Studies on similar molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have successfully used these descriptors to predict their reactivity. researchgate.netbanglajol.info

The following table presents an example of how these reactivity descriptors would be tabulated.

| Reactivity Descriptor | Formula | Hypothetical Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 3.2 |

Note: These are hypothetical values based on the illustrative HOMO and LUMO energies provided earlier.

Ionization Energy and Electron Affinity

Ionization energy (IE) and electron affinity (EA) are fundamental quantum chemical descriptors that quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. These parameters are crucial for understanding a molecule's redox properties and general reactivity. They are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Ionization Energy (IE): Represents the potential of a molecule to act as an electron donor. A lower IE value indicates a better electron donor. It can be approximated by the negative of the HOMO energy (IE ≈ -EHOMO).

Electron Affinity (EA): Represents the potential of a molecule to act as an electron acceptor. A higher EA value indicates a better electron acceptor. It can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

Table 1: Conceptual Definitions of Key Reactivity Parameters

| Parameter | Definition | Relationship to Frontier Orbitals | Chemical Significance |

| Ionization Energy (IE) | The minimum energy required to remove an electron from a neutral molecule in its gaseous state. | IE ≈ -EHOMO | Measures the molecule's ability to be oxidized; lower IE suggests higher reactivity as an electron donor. |

| Electron Affinity (EA) | The energy change when an electron is added to a neutral molecule in its gaseous state. | EA ≈ -ELUMO | Measures the molecule's ability to be reduced; higher EA suggests higher reactivity as an electron acceptor. |

Hardness and Electrophilicity Indices

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), are derived from IE and EA to provide a more comprehensive picture of molecular stability and reactivity.

Chemical Hardness (η): Quantifies the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as η = (IE - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity, while molecules with a small gap are "soft" and more reactive. researchgate.net

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = (IE + EA)² / (8 * (IE - EA)). This index helps in classifying molecules as strong or weak electrophiles. researchgate.net

Table 2: Global Reactivity Descriptors

| Index | Formula | Description |

| Chemical Hardness (η) | η = (IE - EA) / 2 | Measures the resistance to deformation or polarization of the electron cloud of a chemical system. Hard molecules have low reactivity. |

| Electrophilicity Index (ω) | ω = (μ²) / (2η) where μ = -(IE+EA)/2 | Quantifies the electrophilic nature of a molecule. A higher value indicates a greater capacity to accept electrons. |

Fukui Function Analysis for Site Selectivity

Attack by a Nucleophile (Electrophilic Site): The site with the largest Fukui function value for electron addition (f+) is the most susceptible to nucleophilic attack.

Attack by an Electrophile (Nucleophilic Site): The site with the largest Fukui function value for electron removal (f-) is the most likely to be attacked by an electrophile.

For this compound, a Fukui analysis would pinpoint which of the carbon atoms on the aromatic ring or which of the oxygen atoms on the carboxyl group is the most reactive towards specific types of reagents. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical spectra can aid in the interpretation of experimental data and confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, this would involve calculating the stretching and bending frequencies for key functional groups. For instance, the characteristic C-Br stretching vibration is expected in the range of 550-650 cm⁻¹. docbrown.info Other key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, and the various C-H and C-C vibrations of the aromatic ring and methyl groups. The region from ~1500 to 400 cm⁻¹ is known as the fingerprint region, containing a complex pattern of vibrations unique to the molecule. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. bldpharm.comrsc.org For this compound, calculations would provide estimated chemical shifts for the two non-equivalent aromatic protons, the protons of the two distinct methyl groups, and the acidic proton of the carboxyl group. Similarly, predicted ¹³C shifts would help assign the signals for the nine unique carbon atoms in the molecule, including the carboxyl carbon, the two carbons bonded to the bromo and carboxyl groups, the two carbons bearing methyl groups, and the remaining two aromatic carbons. Experimental data for the related 3,4-dimethylbenzoic acid shows ¹H NMR signals for aromatic protons between δ 7.81-7.93 and 7.18-7.28 ppm, and methyl protons at δ 2.33 ppm. rsc.org Theoretical predictions for the 2-bromo derivative would be expected to show shifts from these values due to the influence of the bromine atom.

Table 3: Expected Spectroscopic Features for this compound

| Spectroscopy | Feature | Expected Region (Based on Related Compounds) | Information Provided |

| IR | C-Br Stretch | 550 - 650 cm⁻¹ docbrown.info | Presence of the bromo substituent. |

| IR | C=O Stretch | ~1700 cm⁻¹ | Presence of the carboxylic acid carbonyl group. |

| IR | O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Presence of the carboxylic acid hydroxyl group. |

| ¹H NMR | Aromatic Protons | ~7.0 - 8.5 ppm | Electronic environment of the benzene ring protons. |

| ¹H NMR | Methyl Protons | ~2.3 - 2.5 ppm | Chemical environment of the two methyl groups. |

| ¹³C NMR | Carbonyl Carbon | ~165 - 175 ppm | Presence and environment of the carboxyl carbon. |

| ¹³C NMR | Aromatic Carbons | ~120 - 145 ppm | Electronic environment of the benzene ring carbons. |

Theoretical Studies on Substituent Effects and Acidity Prediction

The acidity of a substituted benzoic acid is highly dependent on the nature and position of the substituents on the aromatic ring. libretexts.orgopenstax.org Electron-withdrawing groups (like -Br, -NO₂) stabilize the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.2). libretexts.orglibretexts.org Conversely, electron-donating groups (like -CH₃, -OCH₃) destabilize the anion and decrease acidity (increasing the pKa). libretexts.orglibretexts.org

In this compound, there is a combination of these effects:

Bromo Group (-Br): This halogen is an electron-withdrawing group via induction, which tends to increase acidity. libretexts.org Its position at the ortho- (or 2-) position introduces a significant "ortho-effect." This effect is a complex combination of steric and electronic factors. researchgate.net Computational studies on other 2-substituted benzoic acids show that steric hindrance can force the carboxylic acid group to twist out of the plane of the benzene ring, which can inhibit resonance with the ring and influence acidity. researchgate.net For halogens like bromine, the ortho-effect typically leads to a marked increase in acidity. libretexts.org

Methyl Groups (-CH₃): These are electron-donating groups that tend to decrease acidity. libretexts.org Their positions at the 3- and 4- locations will moderate the acid-strengthening effect of the ortho-bromine.

Theoretical studies can quantify these competing effects by calculating the change in Gibbs free energy (ΔG) for the deprotonation reaction in the gas phase or in a solvent model. nih.gov By comparing the calculated acidity of this compound with that of benzoic acid, 2-bromobenzoic acid, and 3,4-dimethylbenzoic acid, a precise prediction of its pKa can be made. researchgate.netnih.gov Given that the pKa of 2-bromobenzoic acid is approximately 2.9, it is expected that the pKa of this compound will be slightly higher than this value due to the electron-donating methyl groups, but still significantly lower than that of benzoic acid.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 3,4 Dimethylbenzoic Acid

Electrophilic Aromatic Substitution Reactions at the Aromatic Ring

The reactivity of the aromatic ring of 2-bromo-3,4-dimethylbenzoic acid towards electrophiles is dictated by the directing and activating or deactivating effects of its four substituents. The two available positions for substitution are C5 and C6.

The substituents can be classified as follows:

-COOH (Carboxylic acid group): This is a deactivating group and a meta-director due to its electron-withdrawing nature. doubtnut.comyoutube.comlibretexts.org

-Br (Bromo group): Halogens are weakly deactivating yet are ortho, para-directors. organicchemistrytutor.com

-CH₃ (Methyl groups): Alkyl groups are activating and ortho, para-directors due to inductive effects and hyperconjugation. libretexts.orgntu.edu.sg

The directing effects of the substituents on the available C5 and C6 positions are summarized below:

| Substituent | Position | Directing Effect | Influence on Reactivity |

| -Br | 2 | ortho to C6, meta to C5 | Directs towards C6 |

| -CH₃ | 3 | ortho to C5 | Directs towards C5 |

| -CH₃ | 4 | para to C6 | Directs towards C6 |

| -COOH | 1 | meta to C5 | Directs towards C5 |

Collectively, the two methyl groups and the bromine atom strongly direct incoming electrophiles to the C6 position, while the carboxylic acid and one methyl group direct towards C5. The activating nature of the two methyl groups enhances the electron density at the ortho and para positions relative to them. libretexts.orgntu.edu.sg The C6 position is para to the 3-methyl group and ortho to the 4-methyl group, making it electronically enriched. Conversely, the carboxylic acid group deactivates the ring, particularly at the ortho and para positions relative to it. libretexts.orgwikipedia.org

Nucleophilic Substitution Reactions Involving the Bromine Atom

Aryl halides like this compound are generally resistant to nucleophilic aromatic substitution (SNAr). This low reactivity is because the carbon-bromine bond is strong, and the reaction would involve the formation of an unstable carbanion intermediate. libretexts.orglibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.com In this compound, the ring is substituted with electron-donating methyl groups and a weakly deactivating carboxylate group (under basic conditions), providing no such activation.

Therefore, direct displacement of the bromine atom by common nucleophiles under standard conditions is not a feasible pathway. For substitution to occur, more drastic conditions or alternative mechanisms are necessary:

Harsh Conditions: Reactions with very strong nucleophiles, such as sodium amide (NaNH₂), at high temperatures can sometimes force a substitution, often proceeding through an elimination-addition (benzyne) mechanism. youtube.com

Metal-Catalyzed Reactions: Transition metal catalysis provides a milder and more general route for the nucleophilic substitution of non-activated aryl bromides. For instance, palladium-catalyzed methods have been developed for the fluorination of unactivated aryl bromides using metal fluorides like AgF. acs.org Similarly, copper-catalyzed amination of 2-bromobenzoic acids with various amines has been shown to be effective, suggesting a potential pathway for the amination of this compound. nih.gov

Carboxylic Acid Group Transformations

The carboxylic acid moiety in this compound is a key site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides.

Esterification Reactions

Esterification of this compound can be achieved through several standard methods. However, the presence of the bromine atom at the ortho position introduces steric hindrance around the carboxyl group, which can affect reaction rates.

Common esterification methods include:

Fischer Esterification: This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. To drive the equilibrium towards the product, water is typically removed as it is formed. tcu.edu

Reaction with Activating Agents: For sterically hindered acids, methods that involve activating the carboxylic acid are often more efficient. Reagents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) can be used to form a mixed anhydride, which then reacts readily with alcohols. organic-chemistry.org Other coupling agents, such as those used in peptide synthesis, can also facilitate the esterification of hindered substrates. organic-chemistry.org

Use of Benzotriazole (B28993) Esters: Carboxylic acids can be converted to benzotriazole esters in situ. These activated intermediates are effective in esterifying sterically hindered alcohols and can be applied to hindered acids as well. researchgate.net

The choice of method depends on the desired ester and the scale of the reaction, with activation methods being preferable for overcoming the steric hindrance imposed by the ortho-bromo substituent. acs.orgyoutube.com

Amidation and Other Carboxylic Acid Derivative Formations

The synthesis of amides from this compound also contends with the steric hindrance from the ortho-bromo group. Direct condensation of the carboxylic acid with an amine requires high temperatures and is often inefficient. Therefore, activation of the carboxyl group is the preferred strategy.

Key amidation methods include:

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Coupling Reagents: A wide variety of coupling reagents are available for direct amide bond formation from carboxylic acids and amines under milder conditions. Common examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium-based reagents like BOP and PyBOP. These reagents are particularly useful for coupling sterically hindered substrates. chimia.chorganic-chemistry.org

Titanium(IV) Chloride: TiCl₄ has been reported as an effective mediator for the direct amidation of carboxylic acids, including sterically hindered ones, with a range of amines. nih.gov

These methods provide access to a diverse range of N-substituted amides of this compound, which can serve as important intermediates in medicinal chemistry and materials science.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids to synthesize biaryl compounds and substituted styrenes. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org For substrates like 2-bromobenzoic acids, specific catalyst systems, such as those employing Pd₂(dba)₃ and suitable phosphine (B1218219) ligands, have been shown to be highly effective. nih.gov

Typical Suzuki Reaction Conditions

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | PPh₃, PCy₃ | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene (B28343), Dioxane, DMF/Water | Reaction medium |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org this compound can react with alkenes like styrene (B11656) or acrylates to introduce a vinyl group at the 2-position of the benzoic acid scaffold. nih.gov However, studies have shown that 2-bromobenzoic acid itself can be a challenging substrate, sometimes giving no arylation product, possibly due to chelation of the palladium catalyst by the carboxylic acid. thieme-connect.de Esterification of the carboxylic acid to methyl 2-bromobenzoate (B1222928) allows the reaction to proceed normally. thieme-connect.de Therefore, protecting the carboxylic acid group may be necessary for a successful Heck reaction.

Typical Heck Reaction Conditions

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound (or its ester) | Electrophile |

| Alkene | Styrene, Ethyl acrylate | Nucleophile |

| Catalyst | Pd(OAc)₂, PdCl₂ | Facilitates C-C bond formation |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes and activates the catalyst |

| Base | Et₃N, K₂CO₃ | Regenerates the Pd(0) catalyst |

| Solvent | DMF, Acetonitrile | Reaction medium |

Oxidation and Reduction Pathways

The functional groups of this compound can undergo various oxidation and reduction reactions.

Oxidation: The primary sites for oxidation are the two methyl groups on the aromatic ring. Under strong oxidizing conditions, such as treatment with hot potassium permanganate (B83412) (KMnO₄) or chromic acid, alkyl groups on a benzene (B151609) ring are oxidized to carboxylic acids, provided they have at least one benzylic hydrogen. masterorganicchemistry.comlibretexts.org Therefore, oxidation of this compound would be expected to yield 2-bromo-benzene-1,3,4-tricarboxylic acid. The aromatic ring itself is generally resistant to oxidation under these conditions.

Reduction: Several reduction pathways are possible for this molecule:

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, yielding (2-bromo-3,4-dimethylphenyl)methanol. pearson.commasterorganicchemistry.comlibretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

Reduction of the Aromatic Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation. This typically requires high pressures of hydrogen gas and a suitable catalyst, such as rhodium on carbon (Rh/C) or ruthenium (Ru/C). researchgate.netcabidigitallibrary.orggoogle.com Depending on the catalyst and conditions, the carboxylic acid may or may not be reduced concurrently. For example, using a Pd/C catalyst tends to hydrogenate only the aromatic ring of benzoic acid, while Ru/C can reduce both the ring and the carboxylic acid. google.com

Reductive Dehalogenation: The bromine atom can be removed (hydrodehalogenation) through various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or by using reducing agents like LiAlH₄ under certain conditions. This would result in the formation of 3,4-dimethylbenzoic acid.

Chemo- and Regioselective Reactions

The substituents on the aromatic ring of this compound create a platform for various chemo- and regioselective reactions. The term "chemo-selectivity" refers to the preferential reaction of one functional group over another, while "regio-selectivity" describes the preference for reaction at one position over another.

One of the most significant chemo-selective transformations for this molecule involves the bromine atom, which is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are prominent examples. youtube.com In these reactions, the palladium catalyst selectively activates the carbon-bromine bond for coupling with a variety of partners like boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira), leaving the carboxylic acid and methyl groups intact. The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation (in the case of Suzuki and other similar reactions) or migratory insertion (for Heck and Sonogashira), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The Ullmann condensation is another important reaction where the bromine atom can be selectively targeted. This classic copper-catalyzed reaction can be used to form biaryl linkages or to introduce amine or ether functionalities through nucleophilic aromatic substitution. organic-chemistry.org For instance, reacting this compound with an amine in the presence of a copper catalyst would be expected to yield an N-aryl product. The regioselectivity of this amination has been demonstrated in related systems, such as the copper-catalyzed amination of bromobenzoic acids. organic-chemistry.org

Intramolecular reactions involving the carboxylic acid group can also proceed with high selectivity. For example, the synthesis of lactones through intramolecular cyclization is a well-established transformation. This can be achieved through various methods, including the Yamaguchi or Shiina macrolactonization procedures, which activate the carboxylic acid for nucleophilic attack by a hydroxyl group introduced elsewhere in the molecule. nih.gov While this would require prior modification of the this compound scaffold to introduce a hydroxyl-containing side chain, the carboxylic acid itself is the key functional group for this cyclization. Another approach is bromolactonization, where the treatment of an unsaturated carboxylic acid with a bromine source leads to the formation of a bromo-lactone. researchgate.net

The following table summarizes some potential chemo- and regioselective reactions of this compound:

| Reaction Type | Reagents | Selective Site | Expected Product Type |

| Suzuki Coupling | Pd catalyst, Base, Arylboronic acid | C-Br | Biaryl carboxylic acid |

| Heck Coupling | Pd catalyst, Base, Alkene | C-Br | Alkenyl-substituted benzoic acid |

| Sonogashira Coupling | Pd and Cu catalysts, Base, Alkyne | C-Br | Alkynyl-substituted benzoic acid |

| Ullmann Amination | Cu catalyst, Amine | C-Br | Amino-substituted benzoic acid |

| Intramolecular Lactonization | Activating agent (e.g., Yamaguchi reagent) | -COOH | Lactone (requires prior modification) |

Hydrolysis Reactions

The term "hydrolysis" refers to the cleavage of a chemical bond by the addition of water. In the context of this compound, the primary site for potential hydrolysis is the carboxylic acid functional group, or more commonly, its derivatives such as esters or amides. The carboxylic acid group itself is generally stable under neutral and acidic aqueous conditions. However, its derivatives are susceptible to hydrolysis to regenerate the parent carboxylic acid.

For instance, an ester of this compound can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically irreversible as the carboxylate salt is formed.

While the carboxylic acid is robust, related functional groups on a similar molecular scaffold can be readily hydrolyzed. A relevant example is the hydrolysis of 2-bromo-4,5-dimethylacetanilide. In a documented procedure, this amide is converted to 2-bromo-4,5-dimethylaniline (B1275768) through refluxing with 3 M sodium hydroxide (B78521) solution overnight. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the amide, leading to the departure of the amine as a leaving group. Subsequent neutralization yields the free amine. chemspider.com This demonstrates the feasibility of hydrolyzing amide linkages in the presence of a bromo- and dimethyl-substituted benzene ring.

The conditions for the hydrolysis of a 2-bromo-4,5-dimethylacetanilide are detailed in the table below:

| Reactant | Reagents | Conditions | Product | Yield |

| 2-bromo-4,5-dimethylacetanilide | 3 M NaOH, Acetic acid (for neutralization) | Reflux at 120°C overnight, then neutralization | 2-bromo-4,5-dimethylaniline | 68% |

This reaction highlights the stability of the aryl-bromine bond and the aryl-methyl groups under these hydrolytic conditions.

Interactions Leading to Demethylation and Hydroxylation

The methyl groups and the aromatic ring of this compound can undergo demethylation and hydroxylation reactions, respectively, typically under specific and often harsh conditions or with the aid of biocatalysts.

Demethylation of aryl methyl ethers is a more common transformation than the cleavage of aryl-methyl C-H bonds. However, selective demethylation of methoxy (B1213986) groups on a bromo-substituted aromatic ring has been achieved, providing insight into the directing effects of the substituents. For example, the chemo- and regioselective demethylation of 2-bromo-3,5-dimethoxy-α-resorcylic acid esters has been accomplished using thiolate nucleophiles. researchgate.netuqar.ca In these studies, the demethylation occurred selectively at the methoxy group ortho to the bromine atom, with yields of up to 93%. researchgate.netuqar.ca While this applies to methoxy groups, it underscores the possibility of selective reactions on the substituted benzene ring. The direct demethylation of the C-H bonds of the methyl groups on this compound would be a more challenging transformation, likely requiring radical-based or oxidative approaches.

Hydroxylation of the aromatic ring involves the introduction of a hydroxyl group. This can be achieved through various methods, including electrophilic aromatic substitution or through microbial oxidation. A pertinent example is the oxidation of 3,4-dimethylbenzoic acid by the bacterium Rhodococcus rhodochrous. This microorganism is capable of oxidizing 3,4-dimethylbenzoic acid via the ortho-pathway, leading to the formation of 3,4-dimethylcatechol, a dihydroxylated product. medchemexpress.com This biological transformation demonstrates that the aromatic ring of the 3,4-dimethylbenzoic acid scaffold is susceptible to hydroxylation. While the influence of the bromine atom at the 2-position on this specific microbial oxidation is not reported, it is plausible that similar biocatalytic systems could achieve hydroxylation of this compound.

The following table summarizes examples of demethylation and hydroxylation on related structures:

| Reaction | Substrate | Reagents/Conditions | Key Outcome | Reference |

| Demethylation | 2-bromo-3,5-dimethoxy-α-resorcylic acid esters | Thiolate nucleophiles | Selective demethylation of the o-bromo methoxy group | researchgate.net, uqar.ca |

| Hydroxylation | 3,4-Dimethylbenzoic acid | Rhodococcus rhodochrous | Formation of 3,4-dimethylcatechol | medchemexpress.com |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Molecule Synthesis

As a substituted benzoic acid, 2-Bromo-3,4-dimethylbenzoic acid is a valuable intermediate in the multi-step synthesis of more complex organic molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While direct, documented examples of synthesizing heterocycles from this compound are not prevalent in readily available literature, the structural features of the molecule suggest its potential in this area. For instance, the carboxylic acid and bromine atom could be utilized in intramolecular cyclization reactions to form fused heterocyclic systems. General strategies for synthesizing heterocycles often involve the use of substituted benzoic acids as precursors. researchgate.neteurjchem.com For example, 2-acylbenzoic acids are known to be versatile synthons for a variety of heterocyclic structures. researchgate.net

The presence of the bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic scaffolds with tailored electronic and steric properties.

Ligand Design and Metal Complexation in Catalysis Research

The carboxylic acid moiety of this compound can act as a coordinating group for metal ions. While specific research on the use of this particular compound as a ligand is limited, the broader class of substituted benzoic acids is known to form stable complexes with a range of metals. These metal complexes can exhibit interesting catalytic properties, with the substituents on the aromatic ring playing a crucial role in tuning the catalyst's activity and selectivity.

Precursor for Functional Materials and Advanced Polymers

The development of new materials with specific properties is a major focus of modern chemical research. Although direct polymerization of this compound is not commonly reported, it can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. The bromine atom can be converted to other functional groups that are amenable to polymerization reactions.

Exploitation in Chemical Biology Research (Mechanistic Interactions)

Substituted small molecules are essential tools in chemical biology for probing and understanding complex biological processes.

While there is no specific evidence of this compound being used as a molecular probe, its structural features suggest potential in this area. The molecule could be functionalized with reporter groups, such as fluorophores or affinity tags, to create probes for studying enzyme activity or receptor binding. The development of such tools is a key aspect of chemical biology research.

Mechanistic Studies of Compound-Enzyme System Interactions

While direct mechanistic studies on the interaction of this compound with specific enzyme systems are not extensively documented in publicly available research, the body of knowledge on the metabolism of structurally related halogenated and alkylated aromatic compounds allows for a scientifically grounded postulation of its potential enzymatic interactions. The metabolism of such compounds is often mediated by xenobiotic-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov

The chemical structure of this compound, featuring a bromine atom, two methyl groups, and a carboxylic acid group on a benzene (B151609) ring, presents several features that would influence its interaction with enzyme active sites. The steric and electronic effects of these substituents play a crucial role in determining the molecule's orientation and reactivity within an enzyme. nsf.govresearchgate.net

Potential Enzymatic Pathways and Mechanistic Considerations:

Cytochrome P450-Mediated Oxidation: The primary route of metabolism for many aromatic compounds involves oxidation catalyzed by CYP enzymes. nih.gov For this compound, this could occur at several positions:

Hydroxylation of the Aromatic Ring: CYP enzymes can catalyze the introduction of a hydroxyl group onto the aromatic ring. The position of this hydroxylation would be influenced by the directing effects of the existing substituents.

Oxidation of the Methyl Groups: The benzylic carbons of the methyl groups are susceptible to oxidation. libretexts.org This can lead to the formation of hydroxymethyl groups, which can be further oxidized to aldehydes and carboxylic acids.

Halogen Bonding and Enzyme Binding: The bromine atom on the aromatic ring can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the amino acid residues of an enzyme's active site. This interaction can contribute to the specific binding and orientation of the compound within the enzyme, potentially influencing the regioselectivity of its metabolism.

Steric Hindrance: The arrangement of the bromo and dimethyl substituents will create steric hindrance that can affect how the molecule fits into an enzyme's active site. The relative positions of these groups can either facilitate or hinder the approach of the reactive enzymatic species to specific sites on the molecule. nsf.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Insights: Although no specific QSAR models for this compound have been published, this computational approach is widely used to predict the biological activity of compounds based on their physicochemical properties. nih.govnih.govmdpi.comresearchgate.net Such models could theoretically be developed to predict its potential as an enzyme inhibitor or substrate by correlating its structural features with observed activities of similar compounds.

The study of isomeric compounds, where the same substituents are arranged differently on the aromatic ring, has shown that even minor positional changes can significantly alter a molecule's electronic properties and, by extension, its biological interactions. nih.gov Therefore, the specific 2-bromo-3,4-dimethyl substitution pattern is a critical determinant of its potential enzymatic processing.

Further research, likely involving in vitro metabolism studies with liver microsomes (a source of CYP enzymes) and analysis of potential metabolites by techniques like mass spectrometry and NMR, would be necessary to elucidate the precise mechanisms of enzyme interaction and the metabolic fate of this compound.

Future Research Directions and Emerging Paradigms for Bromo Dimethylbenzoic Acids

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of bromo-dimethylbenzoic acids often involves multi-step processes with potentially hazardous reagents. A documented method for preparing 2-bromo-3,4-dimethylbenzoic acid involves the reaction of 2-bromo-4,5-dimethylacetophenone with sodium hypochlorite. cardiff.ac.uk However, the future of chemical synthesis lies in the adoption of green and sustainable practices.

Green Chemistry Approaches: The principles of "Green Chemistry" are increasingly being applied to the synthesis of aromatic carboxylic acids. ijisrt.com These methods aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. ijisrt.comwjpmr.com For instance, solvent-free bromination reactions using sonication have been developed for benzoic acid, offering an environmentally friendly alternative to conventional methods. ijisrt.com Another approach involves microwave-assisted synthesis, which can significantly accelerate reaction times and increase yields. wjpmr.com

Industrial and Biomass-Based Routes: On an industrial scale, sustainable methods for producing substituted benzoic acids include the liquid-phase oxidation of the corresponding substituted toluenes. google.comgoogle.com These processes often use catalysts containing cobalt and manganese salts and can be performed at moderate temperatures and pressures, offering high conversion rates and yields with reduced environmental impact. google.comgoogle.com

A forward-looking paradigm is the move away from petroleum-based feedstocks. Research has demonstrated a direct synthesis of benzoic acid from quinic acid, a derivative of glucose, showcasing a viable route from biomass to essential aromatic compounds. escholarship.org Applying such bio-inspired strategies to substituted analogs like this compound represents a key area for future research.

Table 1: Comparison of Synthetic Approaches for Benzoic Acid Derivatives

| Method | Description | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Conventional Oxidation | Oxidation of a methyl group on the benzene (B151609) ring using strong oxidizing agents like potassium permanganate (B83412). | Well-established and reliable. | Use of stoichiometric, often hazardous, reagents; potential for waste generation. | chemicalbook.com |

| Liquid-Phase Catalytic Oxidation | Oxidation of substituted toluenes using molecular oxygen and transition metal catalysts (e.g., Co/Mn salts). | High yield and conversion rate, uses abundant oxidant (O2), lower energy consumption. | Requires catalyst separation and recovery. | google.comgoogle.com |

| Solvent-Free Sonication | Use of ultrasonic waves to drive the bromination of benzoic acid without a solvent. | Environmentally friendly, reduced waste, ambient conditions. | May require specialized equipment, scalability can be a challenge. | ijisrt.com |

| Biomass Conversion | Synthesis from plant-derived materials, such as the conversion of quinic acid to benzoic acid. | Sustainable feedstock, reduces reliance on fossil fuels. | Often requires multiple steps, process optimization is needed for industrial scale. | escholarship.org |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound, saving significant time and resources in the lab.

Density Functional Theory (DFT) Studies: Methods like Density Functional Theory (DFT), particularly using functionals like B3LYP, are employed to calculate the optimized geometrical structures of benzoic acid derivatives. researchgate.net These calculations provide precise data on bond lengths and angles. researchgate.net Furthermore, computational models can determine key electronic properties such as atomic charges, dipole moments, and molecular energies. researchgate.net

By analyzing these calculated parameters, researchers can predict the molecule's reactivity. For example, mapping the electrostatic potential can identify sites susceptible to electrophilic or nucleophilic attack. This understanding is crucial for designing new reactions and explaining observed chemical behavior. Theoretical calculations of NMR chemical shifts and vibrational frequencies (IR and Raman) can also aid in the structural confirmation of newly synthesized compounds. researchgate.net

Table 2: Parameters from Computational Modeling and Their Significance

| Calculated Parameter | Significance | Citations |

|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure of the molecule. | researchgate.net |

| Atomic Charges & Dipole Moment | Helps predict intermolecular interactions and solubility. | researchgate.net |

| Molecular Orbital Energies (HOMO/LUMO) | Indicates the molecule's ability to donate or accept electrons, key to reactivity. | |

| Aromaticity Indices | Quantifies the aromatic character of the benzene ring. | researchgate.net |

| Theoretical Spectroscopic Data (NMR, IR) | Aids in the identification and characterization of the compound. | researchgate.net |

Exploration of New Chemical Transformations and Reactivity Patterns

The functional groups of this compound—the bromine atom and the carboxylic acid—offer dual points for chemical modification, allowing for its use as a versatile building block in organic synthesis.

Reactions at the Bromine Atom: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki Reaction: Coupling with boronic acids to form new C-C bonds, enabling the synthesis of complex biaryl compounds. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and functional materials. nih.gov

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can undergo a wide range of transformations:

Amide Formation: Reaction with amines, often activated by coupling agents, to form amides. This is one of the most common reactions in medicinal chemistry. mdpi.com

Esterification: Conversion to esters through reaction with alcohols, typically under acidic catalysis. wikipedia.org

Reduction: Reduction to the corresponding benzyl (B1604629) alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Conversion to Acyl Halides: Reaction with agents like thionyl chloride to produce highly reactive acyl chlorides, which are precursors to many other functional groups. wikipedia.org

Table 3: Key Chemical Transformations for Bromo-Dimethylbenzoic Acids

| Reaction Type | Functional Group Involved | Description | Citations |

|---|---|---|---|

| Suzuki Coupling | C-Br | Pd-catalyzed reaction with a boronic acid to form a C-C bond. | researchgate.net |

| Buchwald-Hartwig Amination | C-Br | Pd-catalyzed reaction with an amine to form a C-N bond. | nih.gov |

| Amide Coupling | -COOH | Reaction with an amine to form an amide bond. | mdpi.com |

| Esterification | -COOH | Reaction with an alcohol to form an ester. | wikipedia.org |

| Reduction | -COOH | Conversion of the carboxylic acid to an alcohol. | wikipedia.org |

Integration into Supramolecular Chemistry and Nanomaterials

The ability of the carboxylic acid group to form strong and directional hydrogen bonds makes benzoic acid derivatives like this compound excellent building blocks (tectons) for constructing larger, well-defined architectures.

Supramolecular Assemblies: In supramolecular chemistry, non-covalent interactions are used to build complex systems from molecular components. Benzoic acids are known to form robust hydrogen-bonded dimers. acs.org This predictable interaction allows them to be co-crystallized with other molecules, such as amines or other hydrogen bond acceptors, to create new binary molecular adducts and extended networks. acs.orgrsc.org The study of these interactions is crucial for crystal engineering, where the goal is to design solid materials with specific properties. rsc.org Furthermore, benzoic acid and its derivatives can act as "guest" molecules, fitting into the hydrophobic cavity of "host" molecules like cyclodextrins to form supramolecular assemblies in solution. mdpi.com

Nanomaterials and Metal-Organic Frameworks (MOFs): In nanotechnology, ligands are essential for controlling the size, shape, and stability of nanoparticles. nih.gov Benzoic acid has been used as an adjuvant to regulate the particle size of nanomaterials during their synthesis. acs.org

Moreover, the carboxylic acid group can act as a linker to connect metal ions or clusters, forming Metal-Organic Frameworks (MOFs). acs.org These materials are highly porous crystalline solids with vast internal surface areas, making them promising for applications in gas storage, catalysis, and sensing. By using functionalized linkers like a bromo-dimethylbenzoic acid, researchers can fine-tune the properties of the resulting MOF. For example, a porphyrin-based benzoic acid derivative has been used to construct a MOF for therapeutic applications. acs.org

Table 4: Applications in Supramolecular Chemistry and Nanomaterials

| Field | Application | Role of Benzoic Acid Derivative | Key Interactions | Citations |

|---|---|---|---|---|

| Supramolecular Chemistry | Co-crystal formation | Building block (tecton) | Hydrogen bonding (O-H···N, N-H···O) | acs.orgrsc.org |

| Supramolecular Chemistry | Host-Guest complexes | Guest molecule | Hydrophobic interactions, hydrogen bonding | mdpi.com |

| Nanomaterials | Nanoparticle synthesis | Size-regulating adjuvant | Surface coordination | acs.org |

| Nanomaterials | Metal-Organic Frameworks (MOFs) | Linker/Ligand | Coordination bonds (with metal ions), hydrogen bonding | acs.org |

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-3,4-dimethylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination of a pre-substituted benzoic acid precursor. For example, bromination of 3,4-dimethylbenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in a polar aprotic solvent (e.g., DMF or CCl₄) can yield the target compound . Side reactions, such as over-bromination or demethylation, are minimized by using stoichiometric brominating agents and inert atmospheres. Yield optimization may require monitoring reaction progress via TLC or HPLC to isolate intermediates.

Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from positional isomers?

Methodological Answer:

- NMR: The aromatic proton environment in this compound will show distinct splitting patterns. For instance, the deshielded proton adjacent to the bromine (C-6) appears as a doublet (J ≈ 2–3 Hz) due to coupling with C-5 hydrogen. Methyl groups at C-3 and C-4 produce singlets in the range δ 2.2–2.5 ppm .

- IR: A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the carboxylic acid group. Bromine substitution reduces symmetry, leading to unique C-Br stretches (~550–600 cm⁻¹) .

- MS: The molecular ion peak (M⁺) at m/z 244 (C₉H₉BrO₂) and fragment ions (e.g., loss of COOH at m/z 200) distinguish it from isomers like 3-bromo-2,4-dimethylbenzoic acid .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethyl and 2-bromo substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The electron-withdrawing bromine at C-2 activates the aromatic ring for nucleophilic substitution, while the 3,4-dimethyl groups introduce steric hindrance, directing coupling partners to the para position relative to bromine. For Suzuki reactions, optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yield biaryl products with >80% regioselectivity. Computational studies (DFT) suggest the methyl groups stabilize transition states via hyperconjugation .

Q. What strategies resolve contradictions in demethylation or halogen migration observed during derivatization?

Methodological Answer: Contradictory results (e.g., unexpected demethylation during HBr treatment) arise from competing reaction pathways. For example, shows that 48% HBr induces bromine migration in methoxy analogs, whereas HCl-HOAc preserves substituent positions. To mitigate this:

- Use milder acids (e.g., aqueous HCl) for demethylation.

- Monitor reaction progress with LC-MS to detect intermediates.

- Pre-protect reactive sites (e.g., silylation of the carboxylic acid) to prevent side reactions .

Q. How does the substituent pattern affect biological activity compared to analogs like 2-amino-3,4-dimethylbenzoic acid?

Methodological Answer: The bromine atom enhances lipophilicity (logP ~2.5 vs. 1.8 for amino analogs), improving membrane permeability. However, the amino group in analogs enables hydrogen bonding with enzymes (e.g., binding to bacterial dihydrofolate reductase). Comparative bioassays (MIC tests against E. coli) show this compound exhibits weaker antimicrobial activity (MIC >256 µg/mL) than amino-substituted derivatives (MIC ~32 µg/mL) .

Data Analysis & Experimental Design

Q. How to design a kinetic study to compare the hydrolysis rates of this compound under acidic vs. basic conditions?

Methodological Answer:

- Conditions: Use buffered solutions (pH 2–3 for acidic; pH 10–12 for basic) at 25°C.

- Sampling: Withdraw aliquots at intervals (0, 15, 30, 60 min) and quench reactions (e.g., rapid cooling).

- Analysis: Quantify unreacted compound via HPLC (C18 column, UV detection at 254 nm).

- Kinetics: Fit data to pseudo-first-order models (ln[C] vs. time). Expected outcomes: Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the electron-deficient bromine .